molecular formula C6H9N3O B011358 4-hydrazino-5-methyl-1H-pyridin-2-one CAS No. 106689-40-1

4-hydrazino-5-methyl-1H-pyridin-2-one

Cat. No. B011358
M. Wt: 139.16 g/mol
InChI Key: VPHJPQZQIVUQSC-UHFFFAOYSA-N
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Description

“4-hydrazino-5-methyl-1H-pyridin-2-one” is a chemical compound . It is used as an intermediate in the synthesis of other complex compounds .


Synthesis Analysis

The synthesis of “4-hydrazino-5-methyl-1H-pyridin-2-one” involves the reaction of chloro-methyl-aminopyridine with KOH in methanol in an autoclave . Another method involves starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine .


Molecular Structure Analysis

The molecular structure of “4-hydrazino-5-methyl-1H-pyridin-2-one” is represented by the SMILES string NNC1=NC(=O)NC=C1 . The molecular weight of the compound is 126.12 .


Physical And Chemical Properties Analysis

“4-hydrazino-5-methyl-1H-pyridin-2-one” is a solid compound . Its empirical formula is C4H6N4O . The CAS Number of the compound is 3310-41-6 .

Scientific Research Applications

  • Synthesis of Bisheterocycles : It is used in synthesizing bisheterocycles like 1H-3-aminoimidazo[4,5-b]pyridine-2-thione and 8-amino-3-thio-sym-triazol (Mokrushina, Postovskii, & Kotovskaya, 1977).

  • Synthesis of Furo[3,4-c]pyridines : It facilitates the synthesis of 4-amino-1H-furo[3,4-c]pyridines and 4-arylamino-1H-furo[3,4-c]-pyridines, as indicated in studies by Arustamova and Piven (1999, 2013) (Arustamova & Piven, 1999), (Арустамова & Пивень, 2013).

  • Potential in Drug Development : As a structurally and chemically active compound, it has potential applications in drug development (Batts & Spinner, 1969).

  • Antineoplastic Agents : It's a new class of antineoplastic agents with antitumor activity in vitro and in vivo on various experimental tumor models (Nguyen et al., 1990).

  • Selective Fluorescent Chemo-Sensing : Hydrazones derived from it can be used for selective fluorescent "turn on" chemo-sensing of Al3+ and its application in living cells imaging (Rahman et al., 2017).

  • Study of Pyrrole Nitrogen Substitution : The synthesized methyl 4-aminopyrrole-2-carboxylates from it can be used in studying pyrrole nitrogen substitution in biological molecules (Galenko et al., 2015).

  • Antimalarial Applications : It demonstrates significant antimalarial activity, indicating potential applications in this field (Makam, Thakur, & Kannan, 2014).

  • Interaction with DNA : The synthesized hydrazone from it has been investigated for its interaction with calf thymus DNA (Gamov et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statement H319 . It is recommended to avoid eye contact and to use protective clothing while handling the compound .

properties

IUPAC Name

4-hydrazinyl-5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-8-6(10)2-5(4)9-7/h2-3H,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHJPQZQIVUQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910083
Record name 4-Hydrazinyl-5-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydrazino-5-methyl-1H-pyridin-2-one

CAS RN

106689-40-1
Record name 4-Hydrazinyl-5-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Nguyen, E Bisagni - Tetrahedron, 1987 - Elsevier
… b/ Via the hydrazone resulting from condensation of 4-hydrazino-5-methyl-1H-pyridin-2-one with 3,3-dimethyl-1,5-dioxa spiro [ 5,5 3 undecan-9-one 9 which was submitted to the …
Number of citations: 22 www.sciencedirect.com

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